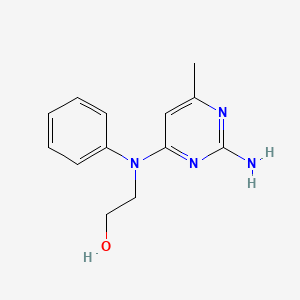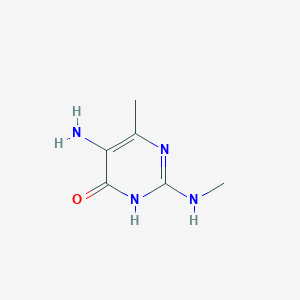![molecular formula C13H18O4 B12908286 Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a complex organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring fused with a tetrahydrofuran ring, and two propyl groups attached to the tetrahydrofuran ring The presence of a methylene group at the 3-position adds to its distinctiveness
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved product purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The methylene group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Cis-1,2,3,6-tetrahydrophthalic anhydride: This compound shares a similar tetrahydrofuran ring structure but lacks the methylene and propyl groups.
3,4,5,6-tetrahydrophthalic anhydride: Another similar compound with a tetrahydrofuran ring but different substituents.
Uniqueness
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is unique due to the presence of the methylene group at the 3-position and the two propyl groups attached to the tetrahydrofuran ring
特性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
(3aR,6aS)-3-methylidene-6,6-dipropyl-3a,6a-dihydrofuro[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-4-6-13(7-5-2)10-9(12(15)17-13)8(3)11(14)16-10/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1 |
InChIキー |
INJHRNNAOZBQLU-ZJUUUORDSA-N |
異性体SMILES |
CCCC1([C@@H]2[C@@H](C(=C)C(=O)O2)C(=O)O1)CCC |
正規SMILES |
CCCC1(C2C(C(=C)C(=O)O2)C(=O)O1)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
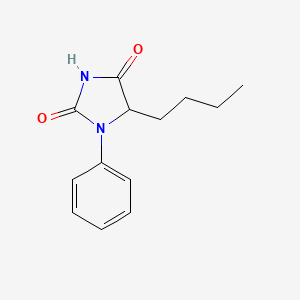
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)


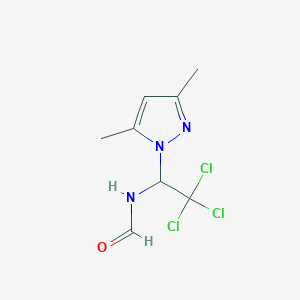
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
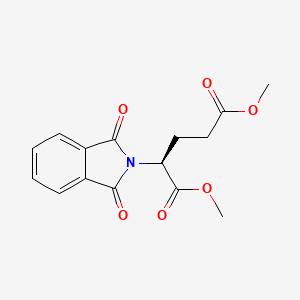
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
